molecular formula C17H11N3S B276878 5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile CAS No. 112450-34-7

5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile

Cat. No. B276878
CAS RN: 112450-34-7
M. Wt: 289.4 g/mol
InChI Key: MEKUCDLQIOYTBG-UHFFFAOYSA-N
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Description

5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile is a chemical compound that belongs to the pyridazine family. It is a heterocyclic compound that contains a pyridazine ring with a cyano group and a thiol group attached to it. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile has been found to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can help to protect cells from oxidative damage. The compound has also been found to have anti-inflammatory effects, which can help to reduce inflammation and pain. In addition, it has been shown to have antidiabetic effects, which can help to regulate blood glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, more studies are needed to elucidate the compound's mechanism of action and to determine its safety and toxicity profiles.

Synthesis Methods

The synthesis of 5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile involves the reaction of 5,6-diaminopyridazine with phenyl isothiocyanate and acetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or ethanol and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5,6-Diphenyl-3-sulfanyl-4-pyridazinecarbonitrile has shown promising results in scientific research as a potential drug candidate. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has also been found to have inhibitory effects on certain enzymes such as tyrosinase and acetylcholinesterase.

properties

CAS RN

112450-34-7

Molecular Formula

C17H11N3S

Molecular Weight

289.4 g/mol

IUPAC Name

3,4-diphenyl-6-sulfanylidene-1H-pyridazine-5-carbonitrile

InChI

InChI=1S/C17H11N3S/c18-11-14-15(12-7-3-1-4-8-12)16(19-20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,20,21)

InChI Key

MEKUCDLQIOYTBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=S)NN=C2C3=CC=CC=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)NN=C2C3=CC=CC=C3)C#N

Origin of Product

United States

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